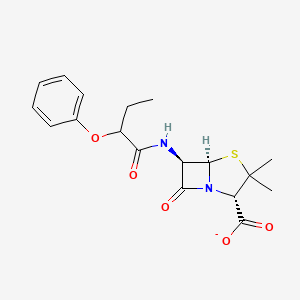
Propicillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propicillin(1-) is a penicillinate anion. It is a conjugate base of a propicillin.
Applications De Recherche Scientifique
1. Propicillin in Chronic Bronchitis Treatment Propicillin, a semi-synthetic penicillin, has been used in clinical trials for treating chronic bronchitis. A study conducted at Maidstone Chest Clinic compared its efficacy and toleration against penicillin V and oxytetracycline, with a dosage of 250mg four times daily over six weeks (D. Pugh, 1964).
2. Propicillin's Effect on Periodontal Bacteria Research on propicillin's antibiotic properties against periodontal bacteria involved using continuously growing mixed cultures obtained from periodontal plaque. Studies showed that propicillin, in specific concentrations, selectively suppressed certain bacteria like Prevotella intermedia, while being less effective on others (J. S. Hoeven & C. V. D. Kieboom, 1991).
3. Penicillin's Clinical Use and Synthesis Early clinical studies of penicillin, including propicillin, focused on various methods of administration, such as continuous subcutaneous and intravenous infusions. These studies were significant for understanding the stability, solubility, and effectiveness of penicillin in different mediums (A. L. Bloomfield, L. Rantz, W. M. Kirby, 1944).
4. Chemical Modification of Penicillin The chemical constitution of penicillin has been a subject of extensive research. Modifications of the penicillin molecule have led to derivatives that are resistant to bacterial enzyme attacks. This has been a significant advancement in extending the action of naturally occurring compounds (P. Mitchell, 1949).
Propriétés
Nom du produit |
Propicillin(1-) |
|---|---|
Formule moléculaire |
C18H21N2O5S- |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/p-1/t11?,12-,13+,16-/m1/s1 |
Clé InChI |
HOCWPKXKMNXINF-XQERAMJGSA-M |
SMILES isomérique |
CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
SMILES canonique |
CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



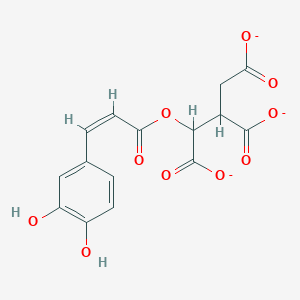
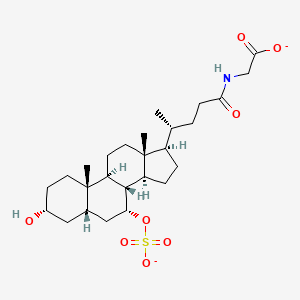
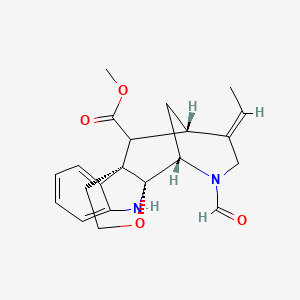
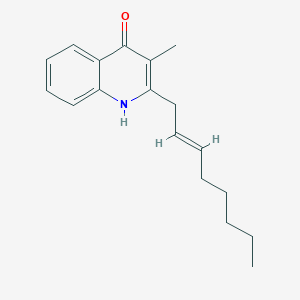
![Benzoic acid [3,4-dibenzoyloxy-5-(2,4-dioxo-5-propan-2-yl-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1264102.png)
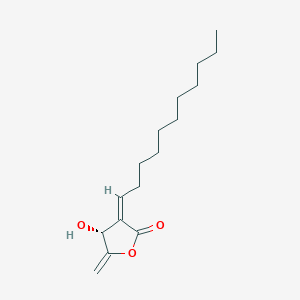
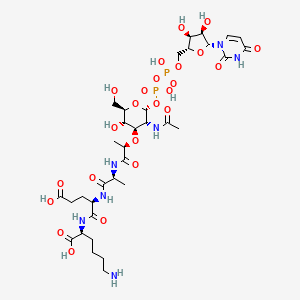
![4-[(2S)-2-[2-(4-ethoxyphenyl)ethylamino]-3-[[(2S)-1-(methylamino)hexan-2-yl]amino]propyl]phenol](/img/structure/B1264107.png)
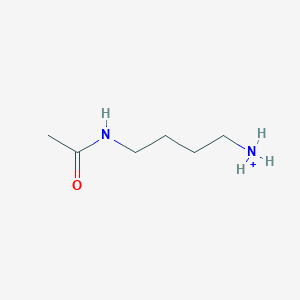
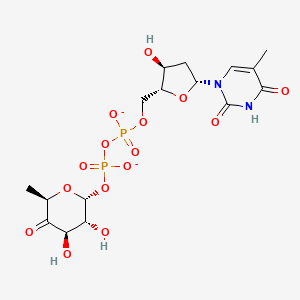
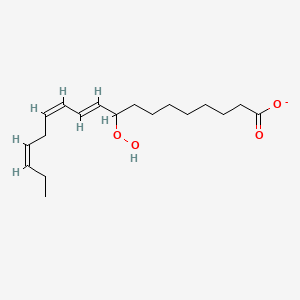
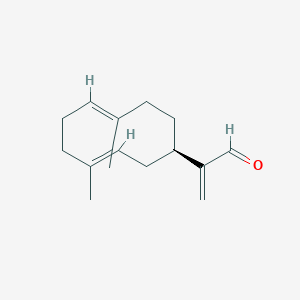
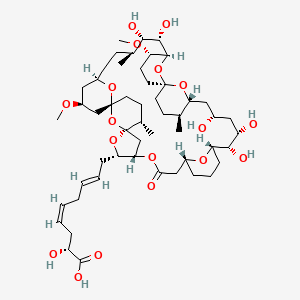
![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)